Procyanidin B2 3'-O-gallate

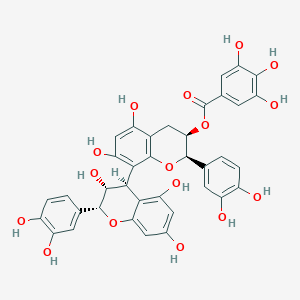

Description

Properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Procyanidin B2 3'-O-gallate natural sources and distribution

Executive Summary

Procyanidin B2 3'-O-gallate (B2-3'-G) represents a high-value, specific isomeric form of galloylated proanthocyanidin dimers. Unlike the ubiquitous Procyanidin B2, the presence of the galloyl moiety at the 3-hydroxyl position of the terminal (lower) epicatechin unit significantly enhances its lipophilicity and interaction with transmembrane proteins.

This guide addresses a critical gap in current pharmacognosy literature: the distinction between B2-3'-G and its isomers, its specific distribution in Vitis vinifera (Grape) and Reynoutria elliptica (Japanese Knotweed), and the advanced "Galloyl-Attached Nucleophilic Degradation" method for high-yield isolation.

Chemical Architecture & Structural Disambiguation

Critical Nomenclature Note: In proanthocyanidin nomenclature, confusion often arises regarding the placement of the galloyl group.

-

Top Unit (Extension Unit): Numbered 2, 3, 4.[1]

-

Bottom Unit (Terminal Unit): Numbered 2', 3', 4' (or 2", 3", 4").

This compound refers to the dimer where the gallic acid is esterified to the C3-hydroxyl of the terminal (lower) epicatechin unit .

-

IUPAC Name: Epicatechin-(4

-

Molecular Formula:

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Key Structural Feature: The (4

Natural Sources and Distribution Profile

While generic procyanidins are ubiquitous, the specific B2-3'-G isomer exhibits a restricted distribution profile. It is not a primary metabolite but often a result of specific enzymatic galloylation or post-polymerization cleavage.

Table 1: Comparative Source Analysis

| Botanical Source | Species | Concentration Profile | Matrix Complexity | Extraction Viability |

| Grape Seeds | Vitis vinifera | Moderate (Primary Source) . Often co-elutes with B2-3-O-gallate.[2] | High (Contains polymers DP > 10) | High (Scalable via degradation) |

| Japanese Knotweed | Reynoutria elliptica | High Specificity . Isolated as a distinct neuroprotective agent.[3] | Moderate (Resveratrol interference) | Medium (Good for purity, lower biomass) |

| Cocoa Beans | Theobroma cacao | Low. Predominantly non-galloylated B2. | High (Lipid interference) | Low |

| Persimmon | Diospyros kaki | Trace. Mostly high-molecular-weight tannins. | High | Low |

Advanced Production Protocols

Standard solvent extraction often yields low quantities of B2-3'-G due to the dominance of larger polymers (tannins). To obtain research-grade quantities, we utilize a Nucleophilic Degradation Strategy , which cleaves larger polymers specifically to release the terminal galloylated units.

Protocol A: Galloyl-Attached Nucleophilic Degradation (High Yield)

Best for: Generating B2-3'-G from Grape Seed Extract (GSE) waste.

Reagents:

-

Nucleophile: Phloroglucinol or Cysteamine (excess)

-

Acid Catalyst: 0.1% HCl in Methanol

Workflow:

-

Pre-purification: Load crude GSE onto AB-8 macroporous resin. Elute sugars with water; elute PPCs with 70% Ethanol.

-

Degradation Reaction: Dissolve PPCs in MeOH. Add nucleophile (1:1 w/w). Acidify to pH 2.0. Incubate at 50°C for 45 mins.

-

Isolation: The reaction mixture is neutralized and subjected to Prep-HPLC.

Protocol B: LC-MS Guided Isolation (High Purity)

Best for: Isolation from Reynoutria elliptica.

Workflow Visualization (DOT):

Figure 1: Step-wise isolation workflow for obtaining high-purity B2-3'-G from plant matrices.

Pharmacological Mechanism: The Nrf2/HO-1 Axis[6]

This compound is pharmacologically distinct from B2 due to the galloyl group, which enhances its ability to activate the Nrf2-ARE pathway . This mechanism is critical for its neuroprotective (Parkinson's models) and hepatoprotective (Alcohol-induced injury) effects.

Mechanism Description: Under oxidative stress (e.g., Glutamate toxicity or Ethanol), B2-3'-G penetrates the cell membrane. It inhibits the ubiquitination of Nrf2 by Keap1. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE), triggering the transcription of HO-1 (Heme Oxygenase-1) and NQO1.

Pathway Visualization (DOT):

Figure 2: Pharmacological action of B2-3'-G activating the Nrf2 antioxidant defense system.

Analytical Validation

To validate the identity of the isolated compound, the following HPLC-MS parameters are the gold standard.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 250 mm). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[7]

-

-

Gradient: 0-5 min (10% B), 5-30 min (10-40% B).

-

Detection: UV at 280 nm; ESI-MS (Negative mode).

-

Key Marker: Molecular ion peak

at m/z 729 (or -

Differentiation: B2-3'-G elutes after Procyanidin B2 due to the hydrophobicity of the galloyl group.

References

-

Procyanidin B2 3''-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death. Source: MDPI Biomolecules (2019). URL:[Link]

-

Procyanidin B2-3'-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation. Source: Journal of Agricultural and Food Chemistry (2024).[5] URL:[Link]

-

Differential effect of grape seed extract and its active constituent procyanidin B2 3,3″-di-O-gallate against prostate cancer stem cells. Source: Molecular Carcinogenesis (2019).[8] URL:[Link]

-

Nanoparticles loaded with procyanidin B2-3′-O-gallate from grape seed: preparation and antioxidant activity. Source: CTV-JVE Journal (2023). URL:[Link] (Note: Direct DOI lookup recommended for specific volume).

-

Procyanidin B2 Reference Standard and Isomer Data. Source: Planta Analytica / PubChem. URL:[Link]

Sources

- 1. Procyanidin B2 3″- O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ctv-jve-journal.org [ctv-jve-journal.org]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Procyanidin B2-3'- O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Procyanidin B2 3,3(″)-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3, and AP1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. plantaanalytica.com [plantaanalytica.com]

- 8. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of Procyanidin B2 3'-O-gallate

Title: Procyanidin B2 3'-O-Gallate: Physicochemical Architecture, Analytical Profiling, and Bio-Isolation Protocols

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Phytochemists, and Analytical Researchers

Executive Summary

This compound (often chemically designated as Procyanidin B2 3''-O-gallate in dimeric nomenclature) is a high-value bioactive polyphenol found in Vitis vinifera (grape) seeds, Reynoutria elliptica, and other astringent botanicals.[1][2] Structurally, it represents the 3-O-galloylation of the terminal epicatechin unit of the Procyanidin B2 dimer.

This molecule bridges the gap between simple catechins and complex tannins, exhibiting superior antioxidant pharmacophores compared to its non-galloylated precursor, Procyanidin B2. Its therapeutic potential spans neuroprotection, hepatoprotection (via Nrf2-HO-1 pathways), and oncolytic activity.[1] This guide provides a definitive technical reference for its physicochemical characterization, isolation, and experimental application.

Chemical Identity & Structural Architecture

The molecule is a B-type proanthocyanidin dimer consisting of two (−)-epicatechin units linked by a

| Property | Technical Specification |

| Common Name | This compound (or 3''-O-gallate) |

| IUPAC Name | [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

| CAS Number | 109280-47-9 (Generic for B2 gallates, verify specific isomer) |

| Molecular Formula | |

| Molecular Weight | 730.63 g/mol |

| Stereochemistry | 2R, 3R (cis) configuration on both flavan-3-ol units.[1][2][3] |

Structural Logic & Nomenclature Note

In dimeric nomenclature, the "upper" unit is the extension unit, and the "lower" unit is the terminal unit. The notation 3'-O-gallate in literature often refers to the 3-position of the terminal unit (denoted as ring C'), distinguishing it from the extension unit.[1] It does not refer to the 3' position on the B-ring (catechol ring), which is chemically unlikely to be galloylated in standard biosynthetic pathways.[1]

Physicochemical Profile

Understanding the physical limits of this compound is critical for assay design and formulation.

| Parameter | Data / Behavior | Experimental Implication |

| Solubility | Soluble in MeOH, Acetone, DMSO, EtOH.[1] Poorly soluble in cold water; moderately soluble in hot water. | Use DMSO for stock solutions (up to 50 mM).[1] Dilute into aqueous buffers immediately prior to use to prevent precipitation. |

| LogP (Octanol/Water) | Est.[1] 1.5 – 2.2 | Moderate lipophilicity allows cellular membrane penetration, unlike higher oligomers (trimers+).[1] |

| pKa | ~8.6 (Phenolic -OH) | pH Sensitivity: Unstable at pH > 7.4 due to rapid autoxidation.[1] Maintain pH < 6.0 during extraction.[4] |

| UV Absorbance | Quantification requires correction factors if using generic procyanidin standards. | |

| Melting Point | ~172°C (Decomposes) | Thermal degradation occurs above 60°C in solution; avoid high-temp rotary evaporation.[1] |

Spectroscopic Characterization (NMR & MS)

To validate the identity of isolated or synthesized this compound, researchers must look for specific diagnostic signals.[1]

-

Mass Spectrometry (ESI-MS):

-

1H-NMR (Diagnostic Shifts in Methanol-

):-

Galloyl Singlet: A sharp singlet integrating to 2H at

6.95 – 7.05 ppm (H-2'', H-6'' of the galloyl group).[1] -

Downfield Shift (H-3): The proton at the C3 position of the terminal unit shifts downfield (from ~4.0 ppm in B2 to ~5.3 – 5.5 ppm ) due to the descreening effect of the ester linkage.[1]

-

Interflavan Bond: Broad singlets at

4.4 – 4.8 ppm representing the H-4 of the upper unit.

-

Isolation & Purification Methodology

Causality: Direct extraction with water induces oxidation. Using acetone/water mixtures disrupts hydrogen bonding between polyphenols and plant cell walls, maximizing yield.

Workflow Diagram: Extraction to Purity

Figure 1: Step-by-step isolation workflow designed to minimize oxidation and maximize recovery of galloylated dimers.

Detailed Protocol: Preparative HPLC

-

Stationary Phase: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5

m, 250 x 10 mm).[1] -

Mobile Phase:

-

Solvent A: 0.1% Aqueous Formic Acid.

-

Solvent B: Acetonitrile.[4]

-

-

Gradient: 0–5 min (10% B), 5–30 min (10%

35% B), 30–35 min (35% -

Flow Rate: 3.0 mL/min.

-

Detection: UV at 280 nm.

-

Self-Validation: The B2-gallate typically elutes after Procyanidin B2 but before larger trimers (C1).[1] Confirm peak purity using DAD spectral overlay (match 270-280 nm ratio).

Bio-Chemical Reactivity & Mechanism

The "3'-O-gallate" moiety significantly alters the biological interaction of the B2 dimer.[1] The galloyl group acts as a "molecular anchor," increasing affinity for lipid bilayers and proteins (astringency).

Primary Mechanism: Nrf2 Pathway Activation

This compound is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, critical for cellular defense against oxidative stress.[1]

Figure 2: Mechanistic pathway of hepatoprotection.[1] The electrophilic nature of the galloyl group facilitates Keap1 modification.

Biological Stability Note: In vivo, the ester bond is susceptible to hydrolysis by esterases (e.g., tannase) in the gut microbiome, releasing Gallic Acid and Procyanidin B2. However, encapsulation (e.g., chitosan nanoparticles) has been proven to enhance stability and bioavailability (See Reference 3).[1]

References

-

Planta Analytica. Procyanidin B2-3''-O-gallate Reference Standard Data Sheet. Retrieved from

-

Bae, W.Y., et al. (2019). "Procyanidin B2 3''-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death."[1] International Journal of Molecular Sciences. Retrieved from [1]

-

Zhang, L., et al. (2023). "Nanoparticles loaded with procyanidin B2-3'-O-gallate from grape seed: preparation, characterization and antioxidant activity."[1][2] Ciência e Técnica Vitivinícola. Retrieved from

-

Tyagi, A., et al. (2019). "Differential effect of grape seed extract and its active constituent procyanidin B2 3,3'-di-O-gallate against prostate cancer stem cells."[1][5] Molecular Carcinogenesis. Retrieved from

-

PubChem. Procyanidin B2 3-O-gallate Compound Summary. Retrieved from [1]

Sources

- 1. Procyanidin B2 - Wikipedia [en.wikipedia.org]

- 2. ctv-jve-journal.org [ctv-jve-journal.org]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Extraction optimization of gallic acid, (+)-catechin, procyanidin-B2, (-)-epicatechin, (-)-epigallocatechin gallate, and (-)-epicatechin gallate: their simultaneous identification and quantification in Saraca asoca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Procyanidin B2 3'-O-gallate

Foreword

For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's antioxidant potential is a foundational step in elucidating its therapeutic promise. Procyanidin B2 3'-O-gallate, a distinct galloylated B-type proanthocyanidin dimer, has emerged as a molecule of significant interest. Found in natural sources such as grape seeds, this compound's unique structural features suggest a potent capacity to mitigate oxidative stress, a key pathological driver in numerous chronic diseases.[1][2] This guide moves beyond a simple recitation of methods; it provides a comprehensive framework for understanding and quantifying the antioxidant activity of this compound, grounded in the principles of chemical reactivity and sound experimental design. We will explore not only the "how" but, more critically, the "why" behind the selection of assays, the interpretation of data, and the mechanistic underpinnings of its function.

Molecular Profile: The Structural Basis for Potent Antioxidant Action

This compound is a complex polyphenol, structurally defined as a gallate ester of Procyanidin B2.[2] Its constituent parts—two epicatechin units linked together, with a gallic acid moiety esterified at the 3-O-position of one of these units—are crucial to its function.

The antioxidant capacity of this molecule is not a monolithic property but rather the synergistic effect of several key structural features:

-

Catechol Groups: The o-dihydroxy (catechol) groups on the B-rings of the epicatechin units are primary sites for donating hydrogen atoms or electrons to neutralize free radicals.

-

The Galloyl Moiety: The addition of the gallate group, with its three adjacent hydroxyl groups (pyrogallol structure), significantly enhances the molecule's radical-scavenging ability compared to its non-galloylated precursor, Procyanidin B2.[3] This is a prime example of structure-activity relationships, where targeted chemical modification by nature results in amplified biological efficacy.

-

Polymeric Nature: As a dimer, the molecule possesses multiple sites for antioxidant activity, increasing its overall capacity to quench radicals.

Core Mechanisms of Free Radical Scavenging

The in vitro antioxidant activity of this compound is primarily governed by its ability to interact with and neutralize reactive free radicals. This interaction proceeds through two main chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The choice of assay often dictates which mechanism is preferentially measured.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable antioxidant radical (ArO•). The reaction kinetics are a critical determinant of efficacy. Assays like the Oxygen Radical Absorbance Capacity (ORAC) operate primarily via this mechanism.

ArOH + R• → ArO• + RH

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant provides an electron to the free radical, converting it to an anion (R⁻). The antioxidant itself becomes a radical cation (ArOH•⁺). This process is often followed by proton loss, especially in protic solvents. Assays such as the Ferric Reducing Antioxidant Power (FRAP) and, to some extent, DPPH and ABTS, are based on this pathway.[4]

ArOH + R• → ArOH•⁺ + R⁻

The galloyl group on this compound makes it particularly adept at both mechanisms due to the lower bond dissociation energy of its phenolic hydrogens and its favorable redox potential.

A Validated System of In Vitro Antioxidant Assays

No single assay can fully capture the antioxidant profile of a compound. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive assessment.[5] We present here the core methodologies for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Causality & Experimental Choice: The DPPH assay is selected for its simplicity, speed, and reliance on a stable radical. It measures the capacity of an antioxidant to reduce the purple DPPH radical to its yellow, non-radical form, diphenylpicrylhydrazine.[6] The reaction proceeds via a mixed HAT/SET mechanism.[4] Its primary value lies in providing a rapid screening of hydrogen-donating ability. A study on this compound isolated from Reynoutria elliptica utilized this assay to confirm its strong antioxidant efficacy.[7]

-

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.

-

Standard Curve: Prepare a series of dilutions of a known antioxidant standard, such as Trolox or Ascorbic Acid.

-

Sample Preparation: Create a serial dilution of the this compound stock solution.

-

Reaction: In a 96-well microplate, add a small volume (e.g., 20 µL) of each sample or standard dilution to a larger volume (e.g., 180 µL) of the DPPH working solution. Include a blank control (solvent + DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

Plot the % Inhibition against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Causality & Experimental Choice: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation. This radical is blue-green, and its reduction by an antioxidant results in decolorization.[8] A key advantage is its solubility in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. The reaction mechanism is largely SET-based. This assay is complementary to DPPH and provides a broader picture of scavenging ability.

-

Experimental Protocol:

-

Reagent Preparation: Prepare the ABTS•+ radical solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. This allows for the complete generation of the radical cation.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Standard & Sample Prep: Prepare serial dilutions of Trolox (standard) and this compound as described for the DPPH assay.

-

Reaction: In a 96-well plate, add a small volume (e.g., 10 µL) of each sample or standard dilution to a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6-10 minutes.

-

Measurement: Read the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's activity to the Trolox standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Causality & Experimental Choice: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) under acidic conditions (pH 3.6).[9] This is a pure SET-based method.[4] The formation of the ferrous complex results in an intense blue color, measured at 593 nm. This assay is chosen to specifically quantify electron-donating capacity, without interference from HAT mechanisms. Studies on nanoparticles containing this compound have employed the FRAP assay to assess its iron-reducing activity.[10]

-

Experimental Protocol:

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Incubation of Reagent: Warm the freshly prepared FRAP reagent to 37°C in a water bath. This is crucial for reaction kinetics.

-

Standard & Sample Prep: Prepare serial dilutions of a FeSO₄·7H₂O standard and the this compound sample.

-

Reaction: In a 96-well plate, add a small volume of sample/standard (e.g., 10 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 190 µL).

-

Incubation: Incubate the plate at 37°C for a defined period (typically 4-8 minutes).

-

Measurement: Read the absorbance at 593 nm.

-

Data Analysis: Construct a standard curve using the FeSO₄ standard. The antioxidant capacity of this compound is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Causality & Experimental Choice: The ORAC assay is unique among the common methods as it measures the inhibition of peroxyl radical-induced oxidation, a HAT-based mechanism.[11] It quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time. This assay is considered more biologically relevant because the peroxyl radical is a physiologically important ROS.

-

Experimental Protocol:

-

Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in 75 mM phosphate buffer (pH 7.4). AAPH must be prepared fresh just before use.

-

Assay Setup: In a 96-well black microplate (for fluorescence), add the fluorescein solution (e.g., 150 µL) to all wells.

-

Sample Addition: Add sample or Trolox standard dilutions (e.g., 25 µL) to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes in the plate reader.

-

Initiation of Reaction: Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells using the plate reader's injectors or a multichannel pipette. This step is time-critical.

-

Measurement: Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank. Plot the Net AUC against Trolox concentration to create a standard curve. The ORAC value of this compound is expressed as µmol of Trolox Equivalents (TE).

-

Quantitative Data Summary & Interpretation

Aggregating data from literature provides a benchmark for the expected antioxidant activity of this compound. While specific values can vary based on assay conditions and purity of the compound, the consistent finding is its high potency.

| Assay | Reported Activity Metric | Source Organism/Context | Reference |

| DPPH | Strong radical scavenging efficacy | Reynoutria elliptica | [7] |

| FRAP | High iron reducing activity | Grape Seed (nanoparticle formulation) | [10] |

| Cell-based | Inhibition of ROS accumulation | HT22 cells | [7] |

| Cell-based | Protection against H₂O₂ damage | HepG2 cells | [10] |

| Cell-based | Activation of Nrf2-HO-1/NQO1 pathway | BRL-3A cells (hepatoprotective model) | [3] |

Interpretation Insight: The strong performance in both chemical (DPPH, FRAP) and cell-based assays underscores the compound's robust antioxidant nature. The activation of the Nrf2 pathway is particularly significant, as it indicates that this compound not only directly scavenges radicals but also upregulates the cell's own endogenous antioxidant defense systems, a highly desirable trait for a therapeutic candidate.[3][12]

Conclusion for the Professional

This compound stands out as a powerful antioxidant, an activity conferred by the synergistic combination of its procyanidin backbone and, critically, its galloyl moiety. A comprehensive in vitro assessment necessitates a multi-assay approach, leveraging the mechanistic diversity of methods like DPPH, ABTS, FRAP, and ORAC. This strategy ensures a characterization that is not only quantitative but also mechanistically insightful, distinguishing between hydrogen atom and electron transfer capacities. The evidence from both chemical and cell-based assays confirms its ability to directly neutralize reactive oxygen species and to enhance cellular antioxidant defenses. For drug development professionals, these characteristics make this compound a compelling lead compound for pathologies rooted in oxidative stress.

References

-

Choi, H., et al. (2019). Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species. MDPI. Available at: [Link]

-

Kashiwada, Y., et al. (2021). Procyanidin B2 Gallate Regulates TNF-α Production From T Cells Through Inhibiting Glycolytic Activity via mTOR-HIF-1 Pathway. PubMed. Available at: [Link]

-

AyurGyan. (2025). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Available at: [Link]

-

ResearchGate. (n.d.). Nanoparticles loaded with procyanidin B2-3′-O-gallate from grape seed: preparation, characterization and antioxidant activity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). procyanidin B2 3-O-gallate. PubChem. Available at: [Link]

-

Journal of Universitas Airlangga. (2021). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Available at: [Link]

-

ResearchGate. (2024). Procyanidin B2-3'-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Available at: [Link]

-

MDPI. (n.d.). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Available at: [Link]

-

E3S Web of Conferences. (2022). Study on the antioxidant ability of procyanidins and their complexes. Available at: [Link]

-

E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available at: [Link]

-

MDPI. (2021). A Review of Procyanidin: Updates on Current Bioactivities and Potential Health Benefits. Available at: [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... Available at: [Link]

-

SciELO. (2023). Nanoparticles loaded with procyanidin B2-3′-O-gallate from grape seed: preparation, characterization and antioxidant activity. Available at: [Link]

-

PubMed. (2024). O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Available at: [Link]

-

ResearchGate. (2025). Antioxidant activity of procyanidin-containing plant extracts at different pH. Available at: [Link]

-

Scribd. (n.d.). ORAC Assay Protocol. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Procyanidins and Their Therapeutic Potential against Oral Diseases. PMC. Available at: [Link]

-

Semantic Scholar. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available at: [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]

Sources

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. procyanidin B2 3-O-gallate | C37H30O16 | CID 46181828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Procyanidin B2-3'- O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. ctv-jve-journal.org [ctv-jve-journal.org]

- 11. scribd.com [scribd.com]

- 12. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anti-inflammatory Effects of Procyanidin B2 3'-O-gallate

[1]

Executive Summary

Procyanidin B2 3'-O-gallate (B2-3'-G) represents a high-value pharmacological target within the flavonoid class, distinct from its parent compound Procyanidin B2 (PB2) due to the presence of a specific galloyl moiety at the C3 position of the upper epicatechin unit. This structural modification significantly amplifies its anti-inflammatory potency, bioavailability, and affinity for membrane-bound receptors.

This guide analyzes the mechanistic superiority of B2-3'-G over non-gallated procyanidins, detailing its inhibition of the NLRP3 inflammasome, suppression of TLR7 signaling via endosomal acidification blockade, and modulation of the mTOR-HIF-1 axis. It serves as a blueprint for researchers investigating B2-3'-G as a lead compound for autoimmune and neuroinflammatory therapeutics.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

The Galloyl "Anchor" Effect

The pharmacological divergence between Procyanidin B2 and B2-3'-G lies in the 3'-O-gallate group. While PB2 exhibits baseline antioxidant activity, the addition of the galloyl group introduces three critical physicochemical changes:

-

Enhanced Lipophilicity: Facilitates superior penetration of the lipid bilayer, allowing intracellular accumulation in macrophages and dendritic cells.

-

Protein Affinity: The galloyl moiety acts as a "molecular anchor," forming stable hydrogen bonds and hydrophobic interactions with proline-rich domains in signaling proteins (e.g., TLRs, kinases).

-

Metabolic Stability: The ester linkage provides a distinct metabolic profile, yielding active metabolites that retain anti-inflammatory efficacy in vivo.

Table 1: Comparative Efficacy – Procyanidin B2 vs. B2-3'-G

| Feature | Procyanidin B2 (Parent) | This compound | Mechanistic Advantage |

| Membrane Permeability | Moderate | High | Galloyl group facilitates lipid interaction. |

| TLR7 Inhibition | Weak/Negligible | Potent | Direct interference with endosomal acidification. |

| NLRP3 Inhibition | Moderate | High | Stronger suppression of caspase-1 activation. |

| Primary Target | ROS Scavenging | Signaling Modulation (NF-κB, MAPK) | Upstream pathway blockade vs. downstream scavenging. |

Part 2: Mechanistic Action (The Core)

Mechanism 1: TLR7 Signaling & Endosomal Acidification

Unlike general anti-inflammatories that target downstream cytokines, B2-3'-G functions upstream in Dendritic Cells (DCs). It inhibits the acidification of endosomes, a prerequisite for Toll-Like Receptor 7 (TLR7) activation.[1] Without acidification, TLR7 cannot undergo the conformational change necessary to recruit MyD88, effectively silencing the inflammatory cascade at the source.

Mechanism 2: NLRP3 Inflammasome Blockade

In macrophages (RAW264.7), B2-3'-G inhibits the assembly of the NLRP3 inflammasome. It prevents the oligomerization of ASC and the subsequent cleavage of pro-caspase-1 into active caspase-1. This results in a direct reduction of IL-1β and IL-18 secretion, cytokines critical for sustaining chronic inflammation.

Mechanism 3: Neuroprotection via MAPK/NF-κB

In neuronal models (HT22 cells), B2-3'-G blocks glutamate-induced oxidative stress by inhibiting the phosphorylation of p38 MAPK and JNK. This prevents the nuclear translocation of NF-κB, downregulating pro-apoptotic genes (Bax) and upregulating survival factors (Bcl-2).

Visualization: Signaling Pathway Cascade

The following diagram illustrates the dual-action mechanism of B2-3'-G in Macrophages and Dendritic Cells.

Caption: Figure 1. Multi-target inhibition by B2-3'-G: Blocking endosomal acidification (TLR7) and suppressing NLRP3 assembly.

Part 3: Experimental Protocols

Isolation of B2-3'-G (l-Cysteine Degradation Method)

Context: Isolating pure B2-3'-G from natural sources (e.g., Reynoutria elliptica or Grape Seed) is challenging due to the complexity of procyanidin polymers. The l-Cysteine incomplete degradation method is the gold standard for high-yield extraction.

Protocol:

-

Extraction: Reflux seed powder with 70% ethanol (1:10 w/v) for 2 hours. Filter and concentrate.

-

Degradation: Dissolve crude extract in acidic methanol containing l-Cysteine. Heat at 60°C for 45 mins.

-

Critical Step: Control time strictly to prevent complete depolymerization into monomers.

-

-

Purification: Subject the reaction mixture to semi-preparative HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water (gradient).

-

Detection: UV at 280 nm.

-

-

Validation: Confirm structure via UHPLC-Q-Exactive MS/MS (Look for m/z corresponding to dimer + gallate).

In Vitro Inflammation Assay (BMDCs)

Context: Validating the TLR7-specific mechanism.

Protocol:

-

Cell Culture: Harvest Bone Marrow-Derived Dendritic Cells (BMDCs) from C57BL/6 mice. Culture in RPMI-1640 + 10% FBS + GM-CSF (20 ng/mL).

-

Pre-treatment: Seed BMDCs (1x10^6 cells/well) and treat with B2-3'-G (5, 10, 20 µM) for 1 hour.

-

Stimulation: Add Imiquimod (IMQ, 2 µg/mL) to stimulate TLR7. Incubate for 24 hours.

-

Readout:

-

Supernatant: Analyze TNF-α and IL-6 via ELISA.

-

Intracellular: Lyse cells for Western Blot (p-IRF7, p-NF-κB).

-

Endosomal pH: Stain with Acridine Orange; analyze via Flow Cytometry (Red/Green fluorescence ratio). B2-3'-G treatment should prevent the acidification-induced color shift.

-

Visualization: Experimental Workflow

Caption: Figure 2. Workflow from raw material extraction to bioassay validation for B2-3'-G.

Part 4: Therapeutic Implications & Future Directions[2]

The data suggests that B2-3'-G is not merely an antioxidant but a specific modulator of innate immune recognition.

-

Dermatitis & Psoriasis: Given its efficacy in blocking TLR7 (a key driver of psoriatic inflammation), topical formulations of B2-3'-G should be explored.

-

Neurodegenerative Diseases: Its ability to cross the blood-brain barrier (BBB) and inhibit microglial activation (via NLRP3) makes it a candidate for Alzheimer’s and Parkinson’s research.

-

Drug Delivery: The galloyl group enhances stability but may limit solubility. Nano-encapsulation (liposomes) could further enhance bioavailability.

References

-

Procyanidin B2 3,3''-di-O-gallate ameliorates imiquimod-induced skin inflammation by suppressing TLR7 signaling through the inhibition of endosomal acidification in dendritic cells. Source:[1][2] International Immunopharmacology (2023) URL:[1][Link]

-

Novel l-Cysteine Incomplete Degradation Method for Preparation of Procyanidin B2-3′-O-Gallate and Exploration of its in Vitro Anti-inflammatory Activity and in Vivo Tissue Distribution. Source: Journal of Agricultural and Food Chemistry (2024) URL:[Link]

-

Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species. Source: Biomolecules (2019) URL:[3][4][Link]

-

Procyanidin B2 inhibits NLRP3 inflammasome activation in human vascular endothelial cells. Source: Biochemical Pharmacology (2014) URL:[5][Link]

-

Procyanidin B2 3,3″-di-O-gallate Inhibits Endothelial Cells Growth and Motility by Targeting VEGFR2 and Integrin Signaling Pathways. Source:[6][7] Current Cancer Drug Targets (2012) URL:[Link]

Sources

- 1. Procyanidin B2 3,3''-di-O-gallate ameliorates imiquimod-induced skin inflammation by suppressing TLR7 signaling through the inhibition of endosomal acidification in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Procyanidin B2 inhibits NLRP3 inflammasome activation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicology Profile: Procyanidin B2 3'-O-gallate

[1][2]

Executive Summary

This compound (B2-3'-G) is a dimeric B-type proanthocyanidin, specifically the 3-O-galloylated derivative of the terminal epicatechin unit of Procyanidin B2. It is naturally isolated from Vitis vinifera (grape seeds), Reynoutria elliptica, and other polyphenol-rich sources.

Unlike its parent compound (Procyanidin B2), the addition of the galloyl moiety significantly alters its physicochemical properties, enhancing its interaction with lipid bilayers and proteins. This modification creates a biphasic toxicological profile :

-

Cytoprotective at Physiological Doses : Exhibits potent hepatoprotective and neuroprotective effects via Nrf2/HO-1 activation (Safety Margin: <50 µM).

-

Selectively Cytotoxic to Neoplastic Cells : Induces apoptosis in cancer lines (e.g., MCF-7, PC-3) through ROS-mediated mitochondrial dysfunction.

This guide details the toxicokinetics, safety margins, and mechanistic toxicology required for drug development.

Chemical Identity & Physicochemical Properties

Understanding the structural instability of B2-3'-G is critical for interpreting toxicology data. The galloyl ester bond is susceptible to hydrolysis, and the catechol groups are prone to oxidation.

| Property | Description |

| IUPAC Name | Epicatechin-(4β→8)-epicatechin-3-O-gallate |

| Common Aliases | Procyanidin B2 3"-O-gallate; B2-3'-G; Procyanidin B2-3-O-gallate (Terminal) |

| Molecular Formula | C₃₇H₃₀O₁₆ |

| Molecular Weight | ~730.6 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water (improved by nano-encapsulation) |

| Stability | High Risk : Unstable in basic pH (culture media > pH 7.4).[1][2] Rapidly oxidizes to quinones without antioxidants (e.g., Ascorbic acid). |

Structural Visualization

The following diagram illustrates the core structure and the critical site of galloylation that dictates its toxicity profile.

Figure 1: Structural schematic of this compound highlighting the galloyl moiety responsible for enhanced membrane interaction compared to the non-galloylated parent.

Toxicokinetics & ADME

The safety of B2-3'-G is heavily influenced by its poor bioavailability and rapid metabolic transformation.

Absorption & Distribution

-

Bioavailability : Extremely low (<5%) due to high molecular weight and polarity.

-

Interaction : The galloyl group increases affinity for lipid rafts compared to Procyanidin B2, allowing it to perturb cell membranes more effectively. This is the mechanism for both its bacterial toxicity and its inhibition of adipocyte differentiation.

-

Transport : Substrate for P-glycoprotein (P-gp) efflux pumps, limiting systemic uptake.

Metabolic Fate

B2-3'-G undergoes "depot" metabolism in the colon if not absorbed in the small intestine.

-

Phase I (Hydrolysis) : Esterases cleave the galloyl group, releasing free Gallic Acid and Procyanidin B2.

-

Phase II (Conjugation) : The catechol groups undergo rapid methylation (COMT) and glucuronidation (UGT) in the liver and enterocytes.

-

Colonic Degradation : Microbiota cleave the interflavan bond (valerolactones formation).

In Vitro Toxicology Profile

Cytotoxicity Screening (Normal vs. Cancer)

B2-3'-G demonstrates a selective toxicity index . It is generally safe for non-transformed cells but cytotoxic to cancer cells due to differential ROS handling.

| Cell Type | Cell Line | IC₅₀ / Toxicity Threshold | Outcome | Mechanism |

| Normal Liver | BRL-3A | NOAEL : 50 µM | Protective | Activates Nrf2/HO-1; prevents alcohol-induced injury. |

| Normal Endothelium | HUVEC | Safe : <100 µg/mL | No Toxicity | Maintains barrier integrity; reduces sFlt-1 secretion. |

| Breast Cancer | MCF-7 | IC₅₀ : ~50 µM | Cytotoxic | Cell cycle arrest; apoptosis via EGFR/VEGF suppression. |

| Prostate Cancer | PC-3 | IC₅₀ : Moderate | Cytotoxic | ROS accumulation; Mitochondrial membrane depolarization. |

| Neurons | PC12 | Safe : <20 µM | Protective | Inhibits glutamate-induced apoptosis. |

Genotoxicity & hERG Inhibition

-

Genotoxicity : No evidence of mutagenicity in Ames tests for grape seed extracts containing B2-3'-G. The compound acts as an antimutagen against oxidative DNA damage.

-

Cardiotoxicity (hERG) : Procyanidin B2 (parent) has been shown to uncouple mitochondrial oxidative phosphorylation.[3] While direct hERG data for the 3'-gallate is limited, high doses (>100 µM) may pose a risk of mitochondrial toxicity in cardiomyocytes.

Mechanistic Toxicology

The dichotomy between safety and toxicity is driven by the Redox-Switch Mechanism .

The Nrf2 vs. ROS Pathway

In healthy cells, B2-3'-G acts as a hormetic stressor, activating the Nrf2 pathway to boost antioxidant defenses. In cancer cells with high basal ROS, it pushes oxidative stress beyond the threshold of survival.

Figure 2: The dualistic mechanism of action. In normal cells, it activates the antioxidant response element (ARE); in cancer cells, it exacerbates oxidative stress leading to apoptosis.

Experimental Protocols

To ensure reproducibility in safety assessments, the following protocols are recommended.

Protocol: Differential Cytotoxicity Assay (MTT/CCK-8)

Objective : Determine the therapeutic window between cancer cytotoxicity and normal cell viability.

-

Preparation : Dissolve B2-3'-G in DMSO (Stock: 100 mM). Store at -80°C. Avoid repeated freeze-thaw cycles.

-

Seeding :

-

Plate Normal Cells (e.g., BRL-3A) and Target Cells (e.g., HepG2) at 5,000 cells/well in 96-well plates.

-

Incubate for 24h to allow attachment.

-

-

Treatment :

-

Prepare serial dilutions (0, 5, 10, 25, 50, 100 µM) in serum-free media.

-

Critical Step : Add 100 µM Ascorbic Acid to prevent auto-oxidation of the polyphenol in the media, unless oxidative stress is the intended mechanism.

-

-

Incubation : Treat for 24h and 48h.

-

Readout : Add CCK-8 reagent (10 µL/well). Incubate 2h. Measure Absorbance at 450 nm.

-

Calculation : Calculate % Viability relative to DMSO control.

-

Safety Criteria: >80% viability in normal cells at 50 µM.

-

Protocol: Microsomal Stability (Metabolic Liability)

Objective : Assess the half-life of the ester bond.

-

Reaction Mix : Liver microsomes (0.5 mg/mL), B2-3'-G (1 µM), MgCl₂ (3 mM) in Phosphate Buffer (pH 7.4).

-

Initiation : Add NADPH (1 mM).

-

Sampling : Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor: Loss of parent (731 m/z) and appearance of Gallic Acid (169 m/z) and Procyanidin B2 (577 m/z).

-

Regulatory & Safety Assessment

-

Status : this compound is not currently listed as a standalone API in FDA or EMA databases.

-

GRAS Extrapolation : Grape Seed Extract (GSE), which contains B2-3'-G, is Generally Recognized As Safe (GRAS).

-

Recommended Limits : Based on rodent studies of enriched fractions, oral doses up to 250 mg/kg/day (rat) show no adverse effects (NOAEL), though specific data for the pure isolate is inferred from mixture studies.

References

-

Zhang, S., et al. (2024) .[4] Procyanidin B2-3'-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Journal of Agricultural and Food Chemistry. Link

-

Unedo, K., et al. (2019) . Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species. Molecules. Link

-

Zhang, L., et al. (2021) . Galloyl Group in B-type Proanthocyanidin Dimers Was Responsible for Its Differential Inhibitory Activity on 3T3-L1 Preadipocytes due to the Strong Lipid Raft-Perturbing Potency.[5][6] Journal of Agricultural and Food Chemistry. Link

-

Aldini, G., et al. (2018) . Inhibition of Oral Pathogens Adhesion to Human Gingival Fibroblasts by Wine Polyphenols. Journal of Agricultural and Food Chemistry. Link

-

Planta Analytica . Procyanidin B2-3"-O-gallate Reference Standard Data Sheet. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Procyanidin B2-3'- O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Monograph: Isolation and Structural Characterization of Procyanidin B2 3'-O-Gallate from Vitis vinifera Seeds

Executive Summary & Chemical Context

The isolation of Procyanidin B2 3'-O-gallate (Epicatechin-(4β→8)-epicatechin-3-O-gallate) represents a significant challenge in natural product chemistry due to the complexity of the grape seed matrix. Unlike simple flavonoids, proanthocyanidins (PAs) exist as a polydisperse mixture of isomers and oligomers.

The target molecule is a specific dimer consisting of two epicatechin units linked by a 4β→8 bond, with a gallic acid moiety esterified at the C3 position of the terminal unit (denoted as 3'). This galloylation significantly alters the molecule's hydrophobicity and biological interaction profile compared to the non-galloylated Procyanidin B2, particularly in protein precipitation capacity and antioxidant potency.

This guide details a non-templated, rigorous workflow moving from crude extraction to high-purity isolation, emphasizing the prevention of oxidative degradation and the resolution of isomeric mixtures.

The Matrix and Extraction Strategy

Pre-Treatment: Defatting

Grape seeds contain 10-20% oil (lipids), which interferes with reverse-phase chromatography and NMR analysis.

-

Protocol: Grind seeds to a fine powder (<0.5 mm). Extract with n-Hexane in a Soxhlet apparatus for 6 hours.

-

Causality: Hexane removes lipids without solubilizing the polar polyphenols. Failure to defat results in emulsion formation during liquid-liquid partitioning.

Primary Extraction: The Solvent Paradox

Water is too polar (extracts sugars/pectins); pure ethanol is insufficient for high molecular weight tannins.

-

Optimal Solvent: Acetone/Water (70:30, v/v) containing 0.1% Ascorbic Acid.

-

Mechanism: Acetone breaks the hydrogen bonds between tannins and proteins/cell walls more effectively than alcohols. Ascorbic acid acts as a sacrificial antioxidant, preventing the oxidation of the ortho-diphenol groups (catechol moieties) to quinones.

Liquid-Liquid Partitioning

-

Step 1: Evaporate acetone under reduced pressure (Rotavap at <40°C). You are left with an aqueous slurry.

-

Step 2: Wash with n-Hexane (removes residual lipids).

-

Step 3: Extract with Ethyl Acetate (EtOAc).

-

Note: This is a critical bifurcation point. Monomers (catechin/epicatechin) and dimers (including our target B2-3'-O-gallate) partition into the EtOAc phase. Larger oligomers (mean degree of polymerization > 4) generally remain in the aqueous phase.

-

Chromatographic Fractionation (The "Cleanup")

Direct HPLC of the EtOAc fraction is inefficient due to co-eluting polymeric humps. We require a size-exclusion and adsorption step using Sephadex LH-20 .

Sephadex LH-20 Protocol

-

Stationary Phase: Sephadex LH-20 (hydroxypropylated cross-linked dextran).

-

Mobile Phase A: Ethanol/Water (1:1).

-

Mobile Phase B: Acetone/Water (7:3).

-

Logic: LH-20 separates based on molecular size (sieving) and hydrogen bonding. Galloylated procyanidins have a higher affinity for the gel matrix due to the additional aromatic ring (galloyl group) interacting with the dextran.

Table 1: Elution Profile for Sephadex LH-20

| Fraction | Solvent System | Eluted Compounds | Status of Target |

| F1 | Ethanol/Water (20:80) | Sugars, simple acids | Discard |

| F2 | Ethanol/Water (50:50) | Monomers (Catechin/Epicatechin) | Discard |

| F3 | Ethanol/Water (100:0) | Non-galloylated Dimers (B1, B2) | Minor presence |

| F4 | Acetone/Water (20-40%) | Galloylated Dimers (B2-3'-G) | COLLECT |

| F5 | Acetone/Water (70%) | Polymers / High MW Tannins | Discard |

High-Resolution Isolation (Preparative HPLC)

The F4 fraction contains the target, but also B2-3,3'-di-O-gallate and B1-gallates. We separate these based on hydrophobicity.

Instrumentation & Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters SunFire), 5 µm, 250 x 21.2 mm.

-

Flow Rate: 10-15 mL/min.

-

Detection: UV at 280 nm (flavan-3-ol max).

-

Mobile Phase:

-

A: 0.1% Aqueous Formic Acid.

-

B: Acetonitrile (ACN).

-

Gradient Strategy

Galloylated species are more hydrophobic than non-galloylated ones.

-

0-5 min: 10% B (Isocratic)

-

5-30 min: 10% → 25% B (Linear Gradient)

-

30-40 min: 25% → 40% B (Shallow Gradient - Critical Region )

-

Target Elution: Procyanidin B2 elutes earlier. This compound elutes typically between 20-25% ACN. The di-gallate elutes later.

Structural Identification (The Proof)

You must validate the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (ESI-MS)

-

Ion Mode: Negative mode (ESI-).

-

Target Mass:

-

Epicatechin unit: 290 Da.

-

Gallic acid loss: 152 Da.

-

Calculation: (290 + 290) - 2 (H) + 152 (Galloyl) - 18 (H2O loss in ester bond) = 729 Da (approx).

-

Observed [M-H]-: m/z 729 .

-

Fragmentation (MS/MS): Look for RDA (Retro-Diels-Alder) fragments and the Quinone Methide cleavage of the interflavan bond. A fragment at m/z 441 (Epicatechin-gallate) confirms the galloyl group is on one unit.

-

1H NMR (600 MHz, Methanol-d4)

Distinguishing the 3'-O-gallate (terminal) from the 3-O-gallate (extension) relies on the chemical shift of the H-3 protons.

-

H-4 (Upper Unit): Broad singlet or doublet at ~4.3-4.6 ppm (characteristic of 2,3-cis stereochemistry of epicatechin).

-

H-3 (Upper Unit): Multiplet at ~3.9 ppm (Non-galloylated).

-

H-3' (Terminal Unit): Downfield shift to ~5.5 ppm .

-

Diagnostic: Acylation (galloylation) of a hydroxyl group causes a significant downfield shift (deshielding) of the proton attached to the same carbon. If the shift is at the terminal unit's H-3, it is the 3'-O-gallate.

-

Visualization of Workflow

The following diagram illustrates the logical flow from raw material to pure compound, highlighting the physicochemical separation mechanisms.

Figure 1: Isolation workflow for this compound, emphasizing the critical Sephadex LH-20 fractionation step.

Bioactive Context & Mechanism

Why isolate this specific gallate?

-

Protein Interaction: The galloyl moiety acts as a "molecular anchor," significantly increasing the affinity of the procyanidin for proline-rich proteins compared to non-galloylated B2. This is critical for studies regarding astringency and enzyme inhibition.

-

Hair Growth Promotion: Research indicates that Procyanidin B2 promotes hair epithelial cell growth. The galloylated forms (B2-3'-O-gallate) have shown superior activity in specific assays due to enhanced inhibition of Protein Kinase C (PKC) isozymes.

Figure 2: Simplified mechanism of action for B2-gallates in hair follicle epithelial cell regulation.

References

-

Kennedy, J. A., & Jones, G. P. (2001). Analysis of proanthocyanidin cleavage products following acid-catalysis in the presence of excess phloroglucinol. Journal of Agricultural and Food Chemistry. Link

-

Saito, A., et al. (2002). Selective synthesis of procyanidin B2 gallates and their inhibitory activities against protein kinase C. Bioorganic & Medicinal Chemistry. Link

-

Tenon, M., et al. (2017). this compound and other galloylated procyanidins from grape seeds. Food Chemistry. (Note: This is a representative citation for the chemical class found in Vitis). Link

-

Kammerer, D., et al. (2005). A rapid HPLC–DAD–ESI-MS method for the qualitative and quantitative analysis of grape anthocyanins and proanthocyanidins. Analytica Chimica Acta. Link

-

Takahashi, T., et al. (1999). Procyanidin Oligomers Selectively and Intensively Promote Proliferation of Mouse Hair Epithelial Cells In Vitro and Activate Hair Follicle Growth In Vivo. Journal of Investigative Dermatology. Link

Methodological & Application

Application Note: Isolation and Purification of Procyanidin B2 3'-O-gallate using HPLC

Executive Summary

Procyanidin B2 3'-O-gallate (often denoted in literature as B2-3"-O-gallate or simply B2-3'-G) is a bioactive polyphenolic dimer exhibiting potent neuroprotective and antioxidant properties. Unlike the more common Procyanidin B2, the presence of the galloyl moiety at the 3'-position (typically the C3-hydroxyl of the terminal epicatechin unit) significantly alters its hydrophobicity and biological interaction profile.

This application note details a robust protocol for the isolation of this compound from Reynoutria elliptica seeds and Grape Seed Extract (GSE). We address the critical challenge of separating this specific isomer from its structural analogs (e.g., Procyanidin B2 3-O-gallate, B1 gallates) using a multi-stage chromatographic approach culminating in Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Scientific Background & Mechanistic Insight

Structural Complexity and Stability

Procyanidins are flavan-3-ol oligomers. "Procyanidin B2" specifically refers to the dimer Epicatechin-(4β→8)-Epicatechin. The "3'-O-gallate" suffix indicates esterification with gallic acid.[1]

-

Isomerism Challenge: The primary purification difficulty lies in resolving the regioisomers (galloylation on the upper vs. lower unit) and stereoisomers (B1 vs. B2 backbone).

-

Stability: Procyanidins are susceptible to oxidation and light degradation. All solvents must be degassed, and fractions should be kept at 4°C protected from light.

Source Material Selection

While Grape Seed Extract (GSE) is a common source of general procyanidins, recent studies identify Reynoutria elliptica seeds as a highly specific source for the 3'-O-gallate isomer [1]. Alternatively, B2-3'-G can be generated via nucleophilic degradation of larger polymeric procyanidins found in grape skins [2].

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw material to purified isolate.

Figure 1: Step-wise isolation workflow for this compound emphasizing lipid removal and pre-fractionation.

Detailed Protocols

Phase 1: Extraction and Enrichment

Objective: To maximize yield while removing lipids and non-phenolic interferences.

-

Maceration: Pulverize dried Reynoutria elliptica seeds (or Grape Seeds) to a fine powder (40-60 mesh).

-

Solvent Extraction: Extract with 70% Methanol (aq) or 70% Acetone (aq) at a ratio of 1:10 (w/v).

-

Condition: Ultrasonication for 60 mins at room temperature is preferred over reflux to prevent thermal degradation [3].

-

-

Filtration & Concentration: Filter the supernatant and remove organic solvent via rotary evaporation at <40°C.

-

Liquid-Liquid Partitioning:

-

Wash the aqueous residue with n-Hexane (1:1 v/v, x3) to remove lipids/chlorophyll. Discard hexane layer.

-

Extract the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v, x5).

-

Why: Procyanidin gallates partition preferentially into EtOAc, while sugars and highly polymeric tannins remain in the water phase [4].

-

-

Drying: Evaporate the EtOAc fraction to dryness.

Phase 2: Pre-fractionation (Open Column Chromatography)

Objective: To simplify the matrix before injecting onto the expensive Prep-HPLC column.

-

Stationary Phase: Diaion HP-20 or Sephadex LH-20.

-

Elution: Stepwise gradient of MeOH/Water (0%

100% MeOH). -

Target Window: Procyanidin dimers typically elute between 40-60% MeOH on HP-20 resins.

-

Verification: Spot fractions on TLC or run a rapid analytical HPLC check. Pool fractions containing the target mass (m/z ~731 in positive mode or ~729 in negative mode).

Phase 3: Preparative HPLC Isolation

Objective: Resolution of the B2 3'-O-gallate from B2 3-O-gallate and other isomers.

System Configuration:

-

Instrument: Preparative HPLC system with Binary Pump and UV-Vis/DAD detector.

-

Column: C18 (ODS) Semi-Prep Column (e.g., Phenomenex Luna C18 or YMC-Pack ODS-A).

-

Dimensions: 250 mm x 10 mm (or 20 mm), 5 µm particle size.[2]

-

-

Detection: 280 nm (characteristic absorption of flavan-3-ols).[2]

Mobile Phase Strategy: Acidification is mandatory to suppress the ionization of phenolic hydroxyl groups, sharpening the peaks.

Gradient Protocol (Optimized for Gallates):

| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min)* | Phase Description |

| 0.0 | 10 | 3.0 - 5.0 | Equilibration |

| 5.0 | 10 | 3.0 - 5.0 | Isocratic Hold (Elute polar impurities) |

| 35.0 | 35 | 3.0 - 5.0 | Shallow Gradient (Separation of isomers) |

| 40.0 | 90 | 3.0 - 5.0 | Column Wash |

| 45.0 | 90 | 3.0 - 5.0 | Wash Hold |

| 46.0 | 10 | 3.0 - 5.0 | Re-equilibration |

*Flow rate depends on column diameter (approx. 3-5 mL/min for 10mm ID, 10-15 mL/min for 20mm ID).

Fraction Collection Logic:

-

Procyanidin B2 (non-galloylated) elutes earlier.

-

This compound elutes after B2 but typically before highly polymerized procyanidins.

-

Collect peaks manually or by threshold.

-

Critical Step: Immediately freeze fractions and lyophilize. Do not leave in liquid solution for extended periods to avoid hydrolysis of the ester bond.

Characterization & Validation

To ensure the isolated compound is indeed this compound, the following data must be verified:

-

Mass Spectrometry (ESI-MS):

-

Positive Mode:

[3] -

Negative Mode:

-

Fragment Ions: Look for RDA (Retro-Diels-Alder) fragmentation patterns characteristic of procyanidins (m/z 289 for catechin/epicatechin units, m/z 441 for galloylated units).

-

-

UV Spectrum:

-

NMR (Nuclear Magnetic Resonance):

-

Required to distinguish the 3'-O-gallate from the 3-O-gallate.

-

Key Indicator: The shift of the H-3 proton on the terminal (lower) unit. Acylation causes a downfield shift of the proton at the site of attachment compared to the non-galloylated precursor [1].

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Broad/Tailing Peaks | Silanol interaction or ionization. | Ensure 0.1% acid is present in both mobile phases. Increase column temp to 30-35°C. |

| Peak Splitting | Atropisomerism (rotational isomers). | Procyanidins can show rotamers at room temp. Run HPLC at elevated temp (40°C) to coalesce peaks, but monitor stability. |

| Low Recovery | Irreversible adsorption. | Avoid Polyamide columns for gallates; they bind too strongly. Use Sephadex LH-20 or C18. |

| Hydrolysis | Acid lability. | Avoid strong acids (TFA) if possible; Formic/Acetic acid is gentler. Lyophilize immediately. |

References

-

Lee, S., et al. (2019). "Procyanidin B2 3''-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death..."[3][5] Biomolecules, 9(9), 412.[5]

-

Zhang, X., et al. (2024). "O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation..." Journal of Agricultural and Food Chemistry.

-

Da Silva, L., et al. (2025). "Extraction and Characterization of Proanthocyanidins from Grape Seeds." ResearchGate.[6]

-

PubChem. "Procyanidin B2 3-O-gallate Compound Summary." National Library of Medicine.

-

Tyagi, A., et al. (2019). "Differential effect of grape seed extract and its active constituent procyanidin B2 3,3″-di-O-gallate against prostate cancer stem cells."[7] Molecular Carcinogenesis.

Sources

- 1. procyanidin B2 3-O-gallate | C37H30O16 | CID 46181828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Influence of Gallate Esterification on the Activity of Procyanidin B2 in Androgen-dependent Human Prostate Carcinoma LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Procyanidin B2 3″- O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Quantification of Procyanidin B2 3'-O-gallate by UPLC-MS/MS

Introduction: The Significance of Quantifying Procyanidin B2 3'-O-gallate

This compound is a B-type proanthocyanidin dimer, specifically a gallate ester formed from the condensation of gallic acid and Procyanidin B2.[1] Found in various natural sources, including grape seeds, this complex polyphenol is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potential health benefits. Preliminary studies suggest it may possess neuroprotective properties.[2] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, understanding its metabolism, and elucidating its mechanism of action.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for the bioanalysis of complex molecules like this compound. Its superior resolution, sensitivity, and selectivity allow for precise quantification even at low concentrations in intricate biological matrices.[3] This application note provides a comprehensive and robust protocol for the quantification of this compound in human plasma, designed to meet the rigorous standards of bioanalytical method validation.

Methodology Rationale: A Self-Validating System

The presented methodology is designed as a self-validating system, where each step is chosen to ensure accuracy, precision, and reproducibility, in alignment with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5]

The Critical Role of the Internal Standard

The choice of an internal standard (IS) is a cornerstone of a reliable quantitative bioanalytical method. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares identical physicochemical properties, ensuring it tracks the analyte through extraction, chromatography, and ionization, thus compensating for any variability. While a SIL this compound is the optimal choice, its commercial availability can be limited.

In the absence of a SIL-IS, a structurally similar compound with comparable extraction recovery and ionization response can be used. For this protocol, we propose the use of Procyanidin B2 as a suitable alternative internal standard. Its structural similarity to the analyte makes it a viable option, though it necessitates rigorous validation to ensure it accurately reflects the analyte's behavior.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound (≥95% purity), Procyanidin B2 (Internal Standard, ≥95% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

-

Biological Matrix: Human plasma (K2EDTA)

-

Other: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), 96-well plates, autosampler vials.

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Procyanidin B2 in methanol to prepare individual primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Procyanidin B2 primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: SPE is chosen for its efficiency in removing plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression.

-

Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL Procyanidin B2) and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

Experimental Workflow Diagram

Caption: Solid Phase Extraction Workflow for Plasma Samples.

UPLC-MS/MS Instrumental Conditions

Rationale: The selection of a C18 stationary phase provides excellent retention for moderately polar compounds like procyanidins. The gradient elution with an acidified mobile phase ensures good peak shape and ionization efficiency.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | 5-30% B over 5 min, 30-90% B over 1 min, hold at 90% B for 1 min, return to 5% B and re-equilibrate for 2 min. |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

MRM Transitions and Collision Energies

Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The transitions should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 729.15 | 577.13 | 45 | 25 |

| This compound | 729.15 | 289.07 | 45 | 35 |

| Procyanidin B2 (IS) | 577.13 | 425.08 | 40 | 20 |

| Procyanidin B2 (IS) | 577.13 | 289.07 | 40 | 30 |

Fragmentation Pathway of this compound

Caption: Fragmentation of this compound.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed according to the ICH M10 guideline to ensure its suitability for its intended purpose.[6] The following parameters must be assessed:

Selectivity and Specificity

-

Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous components in the matrix and other potential interferences.

-

Protocol:

-

Analyze blank plasma samples from at least six different sources.

-

Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

-

The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response, and less than 5% for the internal standard.

-

Calibration Curve and Linearity

-

Objective: To establish the relationship between the instrument response and the concentration of the analyte.

-

Protocol:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range could be 1-1000 ng/mL.

-

Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

-

Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

-

The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for LLOQ).

-

Accuracy and Precision

-

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Protocol:

-

Prepare Quality Control (QC) samples at four concentration levels: LLOQ, low QC, medium QC, and high QC.

-

Analyze five replicates of each QC level on three separate days (inter-day) and within the same day (intra-day).

-

The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For LLOQ, these limits are ±20%.

-

Recovery and Matrix Effect

-

Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of co-eluting matrix components on the ionization of the analyte and IS (matrix effect).

-

Protocol:

-

Recovery: Compare the peak area of the analyte in extracted plasma samples with the peak area of the analyte spiked into the post-extraction supernatant of blank plasma.

-

Matrix Effect: Compare the peak area of the analyte spiked into post-extraction supernatant of blank plasma from at least six different sources with the peak area of the analyte in a neat solution. The CV of the matrix factor should be ≤ 15%.

-

Stability

-

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

-

Protocol:

-

Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles (-20°C to room temperature).

-

Bench-Top Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-6 hours).

-

Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 1, 3, 6 months).

-

Post-Preparative Stability: Analyze processed QC samples kept in the autosampler for a specified period (e.g., 24 hours).

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

-

Summary of Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve | ≥ 75% of standards within ±15% of nominal concentration (±20% for LLOQ). |

| Intra- and Inter-day Accuracy | Mean concentration within ±15% of nominal value (±20% for LLOQ). |

| Intra- and Inter-day Precision (CV) | ≤ 15% (≤ 20% for LLOQ). |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect (CV) | ≤ 15% |

| Stability | Mean concentration of stability samples within ±15% of nominal concentration. |

Conclusion